L-Mdam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de L-MDAM implique la dérivatisation de l'acide (2S)-pyroglutamique, suivie de la décyclisation du dérivé résultant pour former le produit final souhaité . Le processus comprend généralement plusieurs étapes :

Dérivatisation : Cette étape implique la modification de l'acide (2S)-pyroglutamique pour introduire le groupe méthylène.

Décyclisation : Le composé modifié est ensuite décyclisé pour produire du this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) et la résonance magnétique nucléaire (RMN) pour le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le L-MDAM subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les conditions pour les réactions de substitution varient, mais impliquent généralement des catalyseurs et des solvants spécifiques pour faciliter la réaction.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire diverses formes oxydées de this compound, tandis que la réduction peut produire différents dérivés réduits .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel comme outil biochimique.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Inhibition enzymatique : Il inhibe des enzymes spécifiques impliquées dans les processus cellulaires, ce qui peut conduire à la suppression de la croissance des cellules cancéreuses.

Cibles moléculaires : Le this compound cible diverses voies moléculaires, notamment celles impliquées dans la synthèse et la réparation de l'ADN.

Voies impliquées : Le composé affecte les voies liées à la prolifération cellulaire, l'apoptose et le métabolisme.

Applications De Recherche Scientifique

PTSD Treatment

The most well-documented application of L-Mdam is in the treatment of PTSD. Recent studies highlight the efficacy of MDMA-assisted therapy in reducing PTSD symptoms and improving overall functioning.

- Clinical Trials : A landmark phase 3 study demonstrated that participants receiving MDMA-assisted therapy experienced significant reductions in PTSD symptoms compared to those receiving placebo therapy. The study reported a mean change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) scores, with a Cohen's effect size of d=0.7, indicating a substantial therapeutic effect .

- Demographics : The study included a diverse population, with notable representation from various ethnic backgrounds, enhancing the generalizability of the findings .

- Long-term Efficacy : Follow-up assessments indicated that a significant proportion of participants no longer met the diagnostic criteria for PTSD after treatment, underscoring the potential for MDMA to facilitate lasting improvements in mental health .

Anxiety Disorders

Emerging research suggests that MDMA may also be effective in treating anxiety disorders, including those associated with autism spectrum disorder (ASD). Studies indicate that MDMA can enhance emotional engagement and reduce anxiety during therapeutic sessions, potentially leading to improved outcomes for individuals with ASD .

Substance Use Disorders

MDMA-assisted therapy is being investigated for its role in treating substance use disorders. Preliminary findings suggest that it may help individuals confront underlying trauma contributing to their addiction, thereby facilitating recovery .

Case Study 1: PTSD Treatment

In a multi-site clinical trial involving 104 participants with moderate to severe PTSD, those receiving MDMA-assisted therapy showed a statistically significant reduction in CAPS-5 scores compared to placebo . Participants reported improvements across various domains of life, including social functioning and emotional regulation.

Case Study 2: Anxiety and Autism

A study focusing on individuals with ASD noted that MDMA-assisted therapy led to enhanced emotional expression and reduced anxiety levels during therapeutic interactions. This suggests that MDMA could be a valuable tool in addressing emotional dysregulation commonly observed in this population .

Data Tables

Mécanisme D'action

L-MDAM exerts its effects through several mechanisms:

Enzyme Inhibition: It inhibits specific enzymes involved in cellular processes, which can lead to the suppression of cancer cell growth.

Molecular Targets: this compound targets various molecular pathways, including those involved in DNA synthesis and repair.

Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and metabolism.

Comparaison Avec Des Composés Similaires

Le L-MDAM est unique par rapport à d'autres composés similaires en raison de sa structure spécifique et de son mécanisme d'action. Parmi les composés similaires, citons :

Méthylènedioxyméthamphétamine (MDMA) : Bien que structurellement différent, le MDMA partage certaines propriétés pharmacologiques avec le this compound.

Aminoptérine : Un autre composé antifolate utilisé dans le traitement du cancer, mais avec des cibles moléculaires et des voies différentes.

Méthotrexate : Un antifolate largement utilisé avec un mécanisme d'action similaire, mais des applications cliniques différentes.

Le this compound se distingue par son ciblage spécifique de certaines enzymes et voies, ce qui en fait un candidat prometteur pour des recherches et des développements supplémentaires dans les applications thérapeutiques .

Activité Biologique

L-Mdam, a compound related to the well-known psychoactive substance MDMA (3,4-methylenedioxymethamphetamine), has garnered attention for its potential biological activity and therapeutic applications. This article explores the biological effects of this compound, drawing from diverse research sources, including case studies, pharmacological data, and comparative analyses.

Overview of this compound

This compound is a derivative of the substituted amphetamine class, which includes compounds like MDMA and MDA (3,4-methylenedioxyamphetamine). These substances are known for their psychoactive properties, primarily through their interaction with neurotransmitter systems in the brain. Understanding the biological activity of this compound involves examining its pharmacodynamics, receptor interactions, and potential therapeutic uses.

This compound's mechanism of action is believed to be similar to that of MDMA, primarily involving the modulation of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems. Research indicates that this compound may act as a serotonin reuptake inhibitor , which enhances serotonergic transmission in the brain. This is crucial for its potential effects on mood and emotional regulation.

Receptor Interactions

The primary receptors implicated in this compound's activity include:

- Serotonin Receptors : Particularly 5-HT2A and 5-HT2C receptors, which are associated with mood enhancement and hallucinogenic effects.

- Dopamine Receptors : Involved in reward pathways; however, this compound appears less potent in this regard compared to other amphetamines.

- Norepinephrine Receptors : Contributing to its stimulant effects.

Comparative Biological Activity

A comparative analysis of this compound with other related compounds reveals significant insights into its biological activity. The following table summarizes key pharmacological effects:

| Compound | Serotonin Reuptake Inhibition | Dopamine Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Notable Effects |

|---|---|---|---|---|

| This compound | Moderate | Low | Low | Mood enhancement |

| MDMA | High | Moderate | Moderate | Empathy, euphoria |

| MDA | High | Moderate | High | Hallucinations |

Case Studies and Clinical Research

Recent studies have explored the therapeutic potential of MDMA-assisted psychotherapy, which provides context for understanding this compound's possible applications:

- MDMA-Assisted Therapy for PTSD : A recent phase 3 trial indicated significant reductions in PTSD symptoms among participants receiving MDMA therapy compared to placebo groups. The results showed a Cohen’s d effect size of 0.7 for symptom reduction (Nature, 2023) .

- Addiction Studies : An open-label study on MDMA's role in treating alcohol use disorder demonstrated improved outcomes post-therapy compared to traditional treatments, suggesting that compounds like this compound may also offer benefits in similar contexts (Sessa et al., 2020) .

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to consider safety profiles. Reports indicate instances of toxicity associated with MDMA use, including hyperthermia and electrolyte imbalances (ResearchGate case study) . Similar risks may be present with this compound, necessitating rigorous safety evaluations before clinical application.

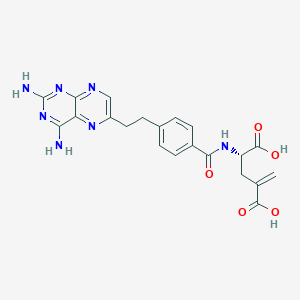

Propriétés

Numéro CAS |

176857-41-3 |

|---|---|

Formule moléculaire |

C21H21N7O5 |

Poids moléculaire |

451.4 g/mol |

Nom IUPAC |

(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |

InChI |

InChI=1S/C21H21N7O5/c1-10(19(30)31)8-14(20(32)33)26-18(29)12-5-2-11(3-6-12)4-7-13-9-24-17-15(25-13)16(22)27-21(23)28-17/h2-3,5-6,9,14H,1,4,7-8H2,(H,26,29)(H,30,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1 |

Clé InChI |

QCLDSHDOWCMFBV-AWEZNQCLSA-N |

SMILES |

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |

SMILES isomérique |

C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |

SMILES canonique |

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |

Synonymes |

gamma-methylene-10-deazaaminopterin MDAM-mGlu |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.